molecular formula C9H12N4O2 B13631880 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile

4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile

Cat. No.: B13631880
M. Wt: 208.22 g/mol
InChI Key: ZGIMBMJHENXONE-UHFFFAOYSA-N
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Description

4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable nitrile with a pyrimidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the amino or methyl groups.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, particularly at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of pyrimidines are often studied for their roles in DNA and RNA synthesis. This compound could be investigated for its potential interactions with nucleic acids.

Medicine

Pyrimidine derivatives are known for their therapeutic properties, including antiviral, anticancer, and antibacterial activities. This compound may be explored for similar medicinal applications.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or nucleic acids, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.

    3-Methyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Shares the trioxo-pyrimidine core but lacks the amino and nitrile groups.

Uniqueness

4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)butanenitrile

InChI

InChI=1S/C9H12N4O2/c1-12-6-7(11)8(14)13(9(12)15)5-3-2-4-10/h6H,2-3,5,11H2,1H3

InChI Key

ZGIMBMJHENXONE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCC#N)N

Origin of Product

United States

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